molecular formula C28H31N3O6 B1196583 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1196583
M. Wt: 505.6 g/mol
InChI Key: QZVNQOLPLYWLHQ-GEPVFLLWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benidipine is a member of piperidines.

Scientific Research Applications

Vasodilatory Properties

This compound has been identified as a potent vasodilator, especially in cerebral and coronary vessels. Studies have shown its efficacy in inducing vasodilation more significantly in these areas compared to others like femoral vessels. This attribute makes it a potential candidate for treating conditions associated with reduced blood flow in these critical areas (Takenaka et al., 1976).

Synthesis and Structural Analysis

Extensive research has been conducted on the synthesis of this compound and its derivatives. The process often involves resolving agents like cinchonidine and cinchonine, and the synthesis has been explored for different stereoisomers. These studies provide valuable insights into the chemical structure and properties of these compounds (Shibanuma et al., 1980).

Electrochemical Behavior

The electrochemical behavior of this compound has been studied, revealing interesting insights into its reactivity and potential applications in various fields, including pharmaceuticals and materials science. These studies focus on its behavior in different mediums, leading to findings like cyclic hydroxamic acids formation under certain conditions (David et al., 1995).

Potential in Treating Cardiovascular Diseases

Given its vasodilatory properties, this compound has been explored for potential use in treating cardiovascular diseases. Research has been focused on its ability to modulate calcium channels, which play a crucial role in cardiovascular function. Such studies are pivotal in developing new drugs for hypertension and other related conditions (McKenna et al., 1988).

Enantioselectivity and Biological Activity

The enantioselectivity of this compound has also been a topic of interest, with research delving into the different effects of its enantiomers. This aspect is crucial in understanding the drug's efficacy and safety profile, guiding the development of more effective and safer pharmaceuticals (Sobolev et al., 2002).

Scientific Research Applications of 5-O-[(3R)-1-Benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Quantitative Determination in Plasma Perhaps we might consider the findings of Higuchi, Sasaki, and Sado (1975), who developed a highly sensitive method for determining the concentration of a similar compound, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid in plasma. This method involved electron capture gas chromatography, suggesting potential applications in pharmacokinetic studies (Higuchi, Sasaki, & Sado, 1975).

Vasodilating Activities and Synthesis Would you think it beneficial if we explored the synthesis and biological activities of related compounds? Shibanuma et al. (1980) synthesized optically active derivatives with significant vasodilating activity, emphasizing the potential for developing new therapeutic agents (Shibanuma et al., 1980).

Electrochemical Behavior in Protic Medium An intriguing aspect could be the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. David et al. (1995) investigated this, leading to insights into their reactivity and potential applications in electrochemical sensors or syntheses (David et al., 1995).

Metabolic Pathway Elucidation It could also be advantageous to examine the metabolic pathways of these compounds. Shibanuma et al. (1980) synthesized metabolites of a structurally similar compound, providing a foundation for understanding its metabolism and possibly guiding drug design (Shibanuma et al., 1980).

Potential for Calcium Channel Antagonism Another aspect worth exploring might be the potential of these compounds as calcium channel antagonists. Tamazawa et al. (1986) investigated the stereoselectivity of related compounds, which could have implications for developing selective calcium channel blockers (Tamazawa et al., 1986).

Inhibition of Cyclic AMP Phosphodiesterase Finally, we might consider the inhibition properties of these compounds. Sakamoto et al. (1978) studied the inhibition of cyclic AMP phosphodiesterase by a related vasodilator, which could have significant implications for cardiovascular research (Sakamoto et al., 1978).

properties

Product Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H31N3O6

Molecular Weight

505.6 g/mol

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26?/m1/s1

InChI Key

QZVNQOLPLYWLHQ-GEPVFLLWSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.